6-Bromo-3-hydroxypyrazine-2-carboxylic acid chemical properties
6-Bromo-3-hydroxypyrazine-2-carboxylic acid chemical properties
An In-depth Technical Guide to 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid and its Key Derivative
This guide provides a comprehensive technical overview of 6-bromo-3-hydroxypyrazine-2-carboxylic acid and its closely related, industrially significant derivative, 6-bromo-3-hydroxypyrazine-2-carboxamide. While detailed public data on the carboxylic acid is limited, the extensive documentation available for its amide analogue offers profound insights into the synthesis, reactivity, and application of this critical pyrazine scaffold. For researchers and drug development professionals, understanding the properties of the carboxamide serves as an excellent proxy for the chemical behavior of the parent acid.
Core Chemical Identity and Physicochemical Properties
6-Bromo-3-hydroxypyrazine-2-carboxylic acid and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry. They serve as pivotal building blocks in the synthesis of complex pharmaceutical agents. The carboxamide, in particular, is a well-documented key intermediate in the production of the antiviral drug Favipiravir.[1][2][3]
Physicochemical Data: A Comparative Overview
The following tables summarize the known properties of both the carboxylic acid and its more extensively studied carboxamide derivative.
Table 1: Properties of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid
| Property | Value |
| CAS Number | 1260667-67-1 |
| Molecular Formula | C₅H₃BrN₂O₂ |
| Molecular Weight | 202.99 g/mol |
| IUPAC Name | 6-bromo-3-hydroxypyrazine-2-carboxylic acid |
Table 2: Properties of 6-Bromo-3-hydroxypyrazine-2-carboxamide
| Property | Value | Source |
| CAS Number | 259793-88-9 | [1][4][5][6][7] |
| Molecular Formula | C₅H₄BrN₃O₂ | [1][4][7][8] |
| Molecular Weight | 218.01 g/mol | [1][8] |
| Appearance | Pale yellow to light brown solid/powder | [1][8] |
| Melting Point | 190 - 193 °C | [1] |
| Purity (by HPLC) | Typically ≥97-99% | [4][8] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8 °C | [1][2] |
| IUPAC Name | 6-bromo-3-hydroxypyrazine-2-carboxamide |
Synthesis and Manufacturing Insights
The synthesis of these compounds, particularly the carboxamide, is a process optimized for yield and purity, reflecting its importance in pharmaceutical manufacturing. The primary route involves the selective bromination of a pyrazine precursor.
Optimized Bromination Protocol for 6-Bromo-3-hydroxypyrazine-2-carboxamide
The conversion of 3-hydroxypyrazine-2-carboxamide to its 6-bromo derivative is a key transformation. Early methods suffered from low yields (around 65%) and harsh conditions, requiring high temperatures (80-100 °C) in solvents like DMF.[9]
Expertise-Driven Improvement: Field-proven insights have led to significantly improved protocols. The core innovation is the precise control of the reaction system's pH. By maintaining a weakly acidic environment (pH 5.5-6.5) using acetic or phosphoric acid, the bromination can proceed under much milder temperature conditions.[9] This strategic choice minimizes the formation of side products and enhances both the purity and overall yield of the final product to approximately 80%.[9]
Step-by-Step Methodology:
-
Preparation: The starting material, 3-hydroxypyrazine-2-carboxamide (or its sodium salt), is suspended in a suitable solvent such as acetonitrile under an inert nitrogen atmosphere.
-
pH Adjustment: The mixture is cooled (10-20 °C), and an acid (e.g., acetic acid) is slowly added to adjust the pH to the optimal range of 5.5-6.5.
-
Bromination: Liquid bromine is added dropwise, with the temperature carefully controlled to remain between 5-25 °C during the addition.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature until completion, which can be monitored by techniques like HPLC.
-
Isolation: The product is typically isolated via filtration, washed, and dried.
Diagram: Synthesis Workflow
Caption: Optimized synthesis of the target carboxamide via pH-controlled bromination.
Chemical Reactivity and Structural Behavior
The chemical personality of the 6-bromo-3-hydroxypyrazine core is defined by two key features: tautomerism and the reactivity of the carbon-bromine bond.
Lactam-Lactim Tautomerism
A fundamental property of 3-hydroxypyrazines is their existence in a tautomeric equilibrium between the hydroxyl (lactim) form and the oxo (lactam) form. This equilibrium influences the molecule's hydrogen bonding capabilities, solubility, and interactions with biological targets. The name "6-bromo-3-hydroxypyrazine-2-carboxamide" refers to the lactim form, while synonyms like "6-Bromo-3-oxo-3,4-dihydro-pyrazine-2-carboxylic acid amide" refer to the lactam form.[1]
Reactivity of the C-Br Bond: Gateway to Functionalization
The bromine atom at the 6-position is the primary site of reactivity, making the molecule an excellent substrate for nucleophilic substitution and metal-catalyzed cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring facilitates the displacement of the bromide ion by nucleophiles. This is the cornerstone of its use in drug synthesis, where the bromine is replaced with a fluorine atom to produce Favipiravir.[10] This fluorination step is often a high-yield transformation that completes the synthesis of the active pharmaceutical ingredient.
-
Palladium-Catalyzed Cross-Coupling: Bromopyrazines are versatile partners in reactions like the Suzuki-Miyaura coupling.[11] This allows for the formation of carbon-carbon bonds, enabling the synthesis of a diverse library of pyrazine derivatives with potentially novel biological activities. However, care must be taken as the pyrazine nitrogen can sometimes coordinate with and deactivate the palladium catalyst, requiring careful selection of ligands and reaction conditions.[11]
Diagram: Key Application Workflow
Caption: Conversion of the bromo-intermediate to the antiviral agent Favipiravir.
Spectral Analysis Profile
While specific spectral data for the carboxylic acid is not widely published, the characteristics of the carboxamide can be described, with logical extrapolations for the acid.
-
¹H NMR: The spectrum for the carboxamide would show a singlet for the lone proton on the pyrazine ring, two broad singlets for the -NH₂ protons of the amide, and a very broad singlet for the tautomeric OH/NH proton. For the carboxylic acid, the -NH₂ signals would be absent, replaced by a distinct, broad singlet for the carboxylic acid -COOH proton.
-
¹³C NMR: The spectrum would display five distinct carbon signals corresponding to the pyrazine ring and the carbonyl group. The carbon attached to the bromine (C6) would be significantly influenced by the halogen's electronegativity.
-
Mass Spectrometry (MS): The key diagnostic feature in the mass spectrum is the isotopic pattern of bromine. The presence of two peaks of nearly equal intensity (M+ and M+2), separated by two mass units, provides definitive evidence of a single bromine atom in the molecule.
-
Infrared (IR) Spectroscopy: For the carboxamide, characteristic peaks would include N-H stretches from the amide, a broad O-H stretch from the hydroxyl/lactam, and a strong C=O stretch from the amide carbonyl. For the carboxylic acid, one would expect a very broad O-H stretch from the -COOH group and a distinct C=O stretch at a slightly different wavenumber than the amide.
Application in Drug Discovery and Development
The primary and most critical application of this chemical scaffold is its role as a direct precursor to Favipiravir (T-705 or Avigan) .[1][2][3] Favipiravir is a potent, broad-spectrum antiviral agent that functions as an RNA polymerase inhibitor, making it effective against a range of RNA viruses.[10] Its development and synthesis underscore the pharmaceutical value of 6-bromo-3-hydroxypyrazine-2-carboxamide as a strategic intermediate.[2][10]
Safety, Handling, and Storage
Based on the data for the carboxamide derivative, appropriate safety protocols are necessary when handling this class of compounds.
-
Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerated environment (2-8 °C) to ensure its long-term stability.[1]
Conclusion
6-Bromo-3-hydroxypyrazine-2-carboxylic acid, and more specifically its well-documented amide derivative, represents a cornerstone intermediate in modern antiviral drug synthesis. Its chemical properties—governed by the tautomeric nature of the hydroxypyrazine ring and the reactivity of the C-Br bond—make it an exceptionally versatile building block. The optimized, high-yield synthesis protocols developed for the carboxamide highlight its industrial significance. For researchers in the field, a thorough understanding of this molecule's reactivity and handling is essential for leveraging its potential in the development of next-generation therapeutics.
References
-
Protheragen. 6-bromo-3-hydroxypyrazine-2-carboxamide. Available from: [Link]
-
Synthonix. 6-Bromo-3-hydroxypyrazine-2-carboxamide - [B40797]. Available from: [Link]
-
Pharmaffiliates. CAS No : 259793-88-9 | Product Name : 6-Bromo-3-hydroxypyrazine-2-carboxamide. Available from: [Link]
-
Request PDF. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available from: [Link]
-
PubChem. 6-Bromo-3-hydroxypyrazine-2-carboxamide | C5H4BrN3O2 | CID 9794418. Available from: [Link]
-
Semantic Scholar. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available from: [Link]
- Google Patents. EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.
- Google Patents. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]
-
IndiaMART. 6-Bromo-3-hydroxypyrazine-2-carboxamide Solid Chemical. Available from: [Link]
-
Home Sunshine Pharma. 259793-88-9 6-Bromo-3-Hydroxypyrazine-2-Carboxamide. Available from: [Link]
Sources
- 1. 6-bromo-3-hydroxypyrazine-2-carboxamide - Protheragen [protheragen.ai]
- 2. 6-bromo-3-hydroxypyrazine-2-carboxamide | 259793-88-9 [chemicalbook.com]
- 3. 259793-88-9 | 6-Bromo-3-hydroxypyrazine-2-carboxamide [en.huatengsci.com]
- 4. Synthonix, Inc > 259793-88-9 | 6-Bromo-3-hydroxypyrazine-2-carboxamide [synthonix.com]
- 5. 259793-88-9|6-Bromo-3-hydroxypyrazine-2-carboxamide|BLD Pharm [bldpharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. echemi.com [echemi.com]
- 8. indiamart.com [indiamart.com]
- 9. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
